4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
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Overview
Description
4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, chlorine, and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:
Bromination and Chlorination: The starting material, benzoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.
Fmoc Protection:
Amidation: The final step involves the formation of the amide bond by reacting the Fmoc-protected amine with the brominated and chlorinated benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The Fmoc group allows for coupling reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce peptides or other complex molecules.
Scientific Research Applications
4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including peptides and small molecule inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid depends on its specific application. In peptide synthesis, the Fmoc group acts as a protecting group, preventing unwanted reactions at the amine site. The compound can also interact with various molecular targets, such as enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorobenzoic acid: Similar in structure but lacks the Fmoc group.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group instead of the Fmoc group.
2-bromo-5-methoxybenzoic acid: Similar in structure but has a methoxy group instead of the Fmoc group.
Uniqueness
The presence of the Fmoc group in 4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid makes it unique compared to other similar compounds. The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions, making this compound particularly valuable in the field of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C22H15BrClNO4 |
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Molecular Weight |
472.7 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15BrClNO4/c23-18-10-20(16(21(26)27)9-19(18)24)25-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
InChI Key |
PQSAVGHSALQKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4C(=O)O)Cl)Br |
Origin of Product |
United States |
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